Cas no 1248734-02-2 (1-(3-Bromobenzyl)-3-methyl-1H-pyrazol-5-amine)

1-(3-Bromobenzyl)-3-methyl-1H-pyrazol-5-amine is a brominated pyrazole derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a 3-bromobenzyl group at the 1-position and a methyl substituent at the 3-position of the pyrazole ring, contributing to its reactivity and versatility in synthetic chemistry. The amine functionality at the 5-position enhances its utility as a building block for further derivatization. This compound is particularly valuable in the development of biologically active molecules due to its balanced lipophilicity and electronic properties. Its well-defined structure and high purity make it suitable for precise synthetic applications and mechanistic studies.
1-(3-Bromobenzyl)-3-methyl-1H-pyrazol-5-amine structure
1248734-02-2 structure
Product Name:1-(3-Bromobenzyl)-3-methyl-1H-pyrazol-5-amine
CAS No:1248734-02-2
MF:C11H12BrN3
MW:266.13708114624
CID:5157996
Update Time:2025-06-15

1-(3-Bromobenzyl)-3-methyl-1H-pyrazol-5-amine Chemical and Physical Properties

Names and Identifiers

    • 1-(3-Bromobenzyl)-3-methyl-1H-pyrazol-5-amine
    • 2-[(3-bromophenyl)methyl]-5-methylpyrazol-3-amine
    • 1H-Pyrazol-5-amine, 1-[(3-bromophenyl)methyl]-3-methyl-
    • Inchi: 1S/C11H12BrN3/c1-8-5-11(13)15(14-8)7-9-3-2-4-10(12)6-9/h2-6H,7,13H2,1H3
    • InChI Key: WLBKMFRSTPUCGG-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC(=C1)CN1C(=CC(C)=N1)N

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 212
  • XLogP3: 2.6
  • Topological Polar Surface Area: 43.8

Experimental Properties

  • Density: 1.5±0.1 g/cm3
  • Boiling Point: 428.7±40.0 °C at 760 mmHg
  • Flash Point: 213.1±27.3 °C
  • Vapor Pressure: 0.0±1.0 mmHg at 25°C

1-(3-Bromobenzyl)-3-methyl-1H-pyrazol-5-amine Security Information

1-(3-Bromobenzyl)-3-methyl-1H-pyrazol-5-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Fluorochem
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Additional information on 1-(3-Bromobenzyl)-3-methyl-1H-pyrazol-5-amine

Introduction to 1-(3-Bromobenzyl)-3-methyl-1H-pyrazol-5-amine (CAS No. 1248734-02-2)

1-(3-Bromobenzyl)-3-methyl-1H-pyrazol-5-amine, with the CAS number 1248734-02-2, is a synthetic organic compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrazoles, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.

The structure of 1-(3-Bromobenzyl)-3-methyl-1H-pyrazol-5-amine features a pyrazole ring substituted with a 3-bromobenzyl group and a methyl group at the 3-position. The bromine atom on the benzyl group provides a handle for further chemical modifications, making this compound a valuable intermediate in the synthesis of more complex molecules. The presence of the amine group at the 5-position of the pyrazole ring also offers opportunities for functionalization and conjugation with other bioactive moieties.

In the context of medicinal chemistry, 1-(3-Bromobenzyl)-3-methyl-1H-pyrazol-5-amine has been studied for its potential as a lead compound in drug discovery. Recent research has focused on its ability to modulate various biological targets, including enzymes, receptors, and signaling pathways. For instance, studies have shown that this compound can inhibit specific kinases involved in cancer cell proliferation and survival, making it a promising candidate for the development of targeted cancer therapies.

Beyond its potential as an anti-cancer agent, 1-(3-Bromobenzyl)-3-methyl-1H-pyrazol-5-amine has also been investigated for its anti-inflammatory properties. In vitro and in vivo studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines and chemokines, suggesting its potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

The pharmacokinetic properties of 1-(3-Bromobenzyl)-3-methyl-1H-pyrazol-5-amine have also been evaluated to assess its suitability as a therapeutic agent. Preliminary data indicate that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Its oral bioavailability is moderate to high, and it shows good tissue penetration, which are desirable attributes for a drug candidate.

In addition to its therapeutic potential, 1-(3-Bromobenzyl)-3-methyl-1H-pyrazol-5-amine has been used as a tool compound in academic research to probe the structure-function relationships of pyrazole derivatives. Its well-defined structure and synthetic accessibility make it an ideal candidate for structure-based drug design (SBDD) studies. Researchers have employed computational methods such as molecular docking and molecular dynamics simulations to understand how this compound interacts with its biological targets at the molecular level.

The safety profile of 1-(3-Bromobenzyl)-3-methyl-1H-pyrazol-5-amine is another critical aspect that has been evaluated in preclinical studies. Toxicity assessments have shown that this compound is generally well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models. However, further studies are needed to fully characterize its safety profile in humans.

In conclusion, 1-(3-Bromobenzyl)-3-methyl-1H-pyrazol-5-amine (CAS No. 1248734-02-2) is a versatile compound with promising applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it a valuable lead compound for the development of novel therapeutics targeting various diseases. Ongoing research continues to explore its full potential, paving the way for future advancements in drug discovery and development.

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